molecular formula C16H34N2O2S B6270642 1-tert-butyl-3-[(11-sulfanylundecyl)oxy]urea CAS No. 2622076-29-1

1-tert-butyl-3-[(11-sulfanylundecyl)oxy]urea

Cat. No.: B6270642
CAS No.: 2622076-29-1
M. Wt: 318.5
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Description

1-tert-butyl-3-[(11-sulfanylundecyl)oxy]urea is an organic compound characterized by the presence of a tert-butyl group, a sulfanylundecyl chain, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-[(11-sulfanylundecyl)oxy]urea typically involves the reaction of tert-butyl isocyanate with 11-mercaptoundecanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The general reaction scheme is as follows:

tert-Butyl isocyanate+11-MercaptoundecanolThis compound\text{tert-Butyl isocyanate} + \text{11-Mercaptoundecanol} \rightarrow \text{this compound} tert-Butyl isocyanate+11-Mercaptoundecanol→this compound

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of flow microreactors can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-3-[(11-sulfanylundecyl)oxy]urea can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea moiety can be reduced under specific conditions to form corresponding amines.

    Substitution: The tert-butyl group can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reaction conditions.

Scientific Research Applications

1-tert-butyl-3-[(11-sulfanylundecyl)oxy]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-[(11-sulfanylundecyl)oxy]urea involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. The urea moiety can participate in hydrogen bonding, influencing the compound’s binding affinity to various biological targets. These interactions can modulate cellular pathways and exert biological effects .

Comparison with Similar Compounds

    1-tert-butyl-3-[(11-sulfanylundecyl)oxy]thiourea: Similar structure but with a thiourea moiety instead of urea.

    1-tert-butyl-3-[(11-sulfanylundecyl)oxy]carbamate: Contains a carbamate group instead of urea.

    1-tert-butyl-3-[(11-sulfanylundecyl)oxy]amide: Features an amide group in place of the urea moiety.

Uniqueness: 1-tert-butyl-3-[(11-sulfanylundecyl)oxy]urea is unique due to the combination of its tert-butyl group, sulfanylundecyl chain, and urea moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

2622076-29-1

Molecular Formula

C16H34N2O2S

Molecular Weight

318.5

Purity

91

Origin of Product

United States

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